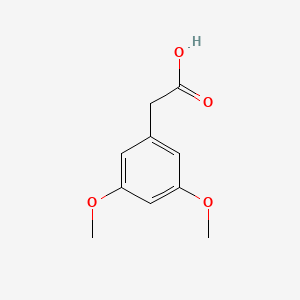

3,5-Dimethoxyphenylacetic acid

Overview

Description

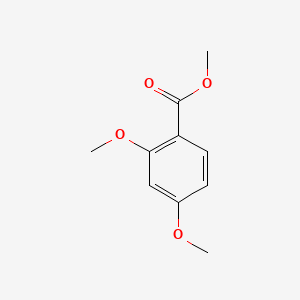

2-(3, 5-Dimethoxyphenyl)acetic acid belongs to the class of organic compounds known as dimethoxybenzenes. These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups. 2-(3, 5-Dimethoxyphenyl)acetic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Scientific Research Applications

Synthesis of Natural Isocoumarins

3,5-Dimethoxyphenylacetic acid has been utilized as a starting material for synthesizing natural isocoumarins, which are notable for their agricultural and medicinal significance. An efficient synthesis method involving this compound led to the preparation of isocoumarins related to agrimonolide and achlisocoumarin 1 (Saeed, Rama, & Arfan, 2003).

Synthesis of 3-Aryl-3,4-Dihydroisocoumarins

This acid also served as a key material in the synthesis of 3-aryl-3,4-dihydroisocoumarins, a class of compounds with potential applications in various fields. The study demonstrated the use of this compound in creating O-methylated analogues of montroumarin and thunberginols C and D (Limaye, Joseph, Natu, & Paradkar, 2015).

Pharmaceutical Applications

In a broader pharmaceutical context, this compound has been used in the synthesis of various biochemical compounds. For instance, it has been employed in the preparation of homogentisic acid, an important intermediate in the metabolism of certain amino acids (Buess, 1973).

Synthesis of Polyphenolic Stilbenes

Another significant application lies in the synthesis of natural polyphenolic stilbenes like resveratrol and piceatannol. These compounds have attracted attention due to their potential health benefits. The synthesis process involves this compound as an intermediate (Sun et al., 2010).

Chemical Studies and Compound Preparation

The acid has also been a subject of chemical studies aiming at optimizing synthesis methods for various compounds. These studies contribute to the development of more efficient and cost-effective chemical processes in pharmaceutical and industrial applications (Musgrave, Templeton, & Munro, 1968).

Safety and Hazards

3,5-Dimethoxyphenylacetic acid is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and store in a well-ventilated place .

Mechanism of Action

Target of Action

It’s known that phenolic acids, such as 3,5-dimethoxyphenylacetic acid, are considered excellent natural antioxidants .

Mode of Action

Phenolic acids, including this compound, have antioxidant activities. These activities are related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group in phenolic acids and the values of proton affinity and electron transfer enthalpy (ETE) involved in the electron donation ability of functional groups .

Biochemical Pathways

It’s known that phenolic acids can quench excessive free radical-induced body damage and chronic diseases .

Pharmacokinetics

They can be absorbed in the stomach, whereas flavonoids cannot be absorbed, and only a small amount of flavonoids are transported passively through the intestinal wall into the blood .

Result of Action

It’s known that phenolic acids are considered to be excellent antioxidants that can quench excessive free radical-induced body damage and chronic diseases .

Action Environment

It’s known that most flavonoids are affected by ph, and digestive enzymes and intestinal microorganisms jointly affect c-ring cleavage, which breaks down into phenolic acids before being absorbed into the blood circulation system .

Biochemical Analysis

Biochemical Properties

3,5-Dimethoxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of polyphenolic stilbenes such as resveratrol, piceatannol, and oxyresveratrol . These compounds are known for their beneficial effects on health, including anti-cancer, anti-inflammatory, and antioxidant properties. The interactions of this compound with enzymes and proteins are crucial for its function. For instance, it undergoes methylation and Willgerodt–Kindler reactions to form intermediates that participate in further biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the synthesis of polyphenolic stilbenes, which in turn can impact cellular processes such as apoptosis, cell proliferation, and oxidative stress response . These effects are mediated through its interactions with specific enzymes and proteins involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate for enzymes involved in the synthesis of polyphenolic stilbenes, leading to the production of biologically active compounds . The compound’s ability to undergo methylation and other chemical modifications is essential for its activity. These modifications can influence enzyme inhibition or activation and result in changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antioxidant activity and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of polyphenolic stilbenes. It interacts with enzymes such as methyltransferases and oxidases, which facilitate its conversion into biologically active compounds . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with enzymes and other biomolecules, thereby influencing its overall function.

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPAFDDLAGTGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196918 | |

| Record name | 3,5-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4670-10-4 | |

| Record name | (3,5-Dimethoxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 3,5-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3,5-Dimethoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

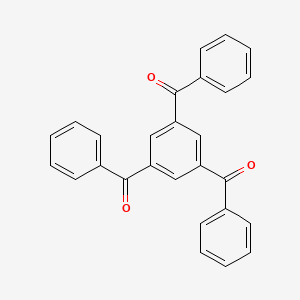

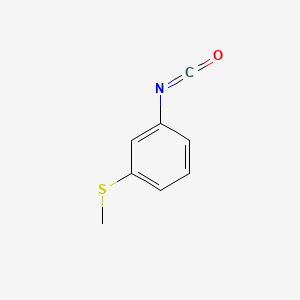

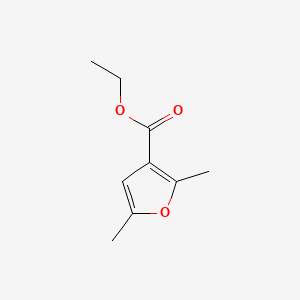

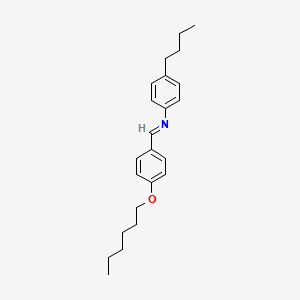

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

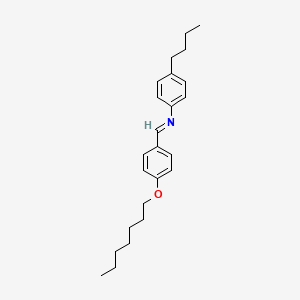

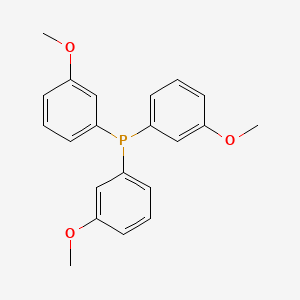

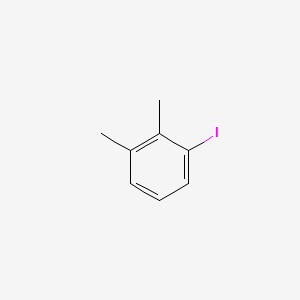

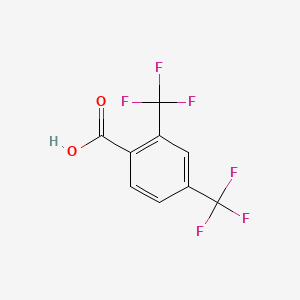

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.